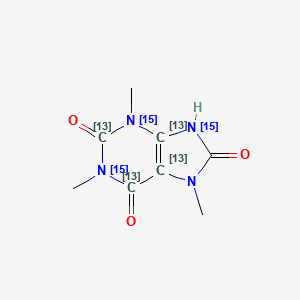
Imazalil D5 (2-propenyl D5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imazalil D5 (2-propenyl D5) is a deuterated form of Imazalil, a fungicide commonly used in agriculture to control fungal growth on fruits and vegetables. The deuterated version, Imazalil D5, is often used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and environmental fate of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imazalil D5 (2-propenyl D5) involves the incorporation of deuterium atoms into the molecular structure of Imazalil. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound. For example, deuterated alkylating agents can be used to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Imazalil D5 (2-propenyl D5) typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the stability of the deuterated compound.
化学反应分析
Types of Reactions
Imazalil D5 (2-propenyl D5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.
科学研究应用
Imazalil D5 (2-propenyl D5) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of Imazalil in various environments.
Biology: Employed in metabolic studies to trace the metabolic pathways of Imazalil in biological systems.
Medicine: Investigated for its potential effects on human health and its role in the development of antifungal treatments.
Industry: Used in the development and testing of new fungicides and pesticides.
作用机制
The mechanism of action of Imazalil D5 (2-propenyl D5) involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to cell membrane disruption and ultimately fungal cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
相似化合物的比较
Similar Compounds
Imazalil: The non-deuterated form of Imazalil, commonly used as a fungicide.
Propiconazole: Another fungicide with a similar mechanism of action, targeting ergosterol biosynthesis.
Tebuconazole: A triazole fungicide that also inhibits ergosterol biosynthesis.
Uniqueness
Imazalil D5 (2-propenyl D5) is unique due to its deuterated nature, which makes it particularly useful in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic and environmental studies, providing insights that are not possible with the non-deuterated form.
属性
分子式 |
C14H14Cl2N2O |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-(1,1,2,3,3-pentadeuterioprop-2-enoxy)ethyl]imidazole |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2/i1D2,2D,7D2 |
InChI 键 |
PZBPKYOVPCNPJY-MACMZUOASA-N |
手性 SMILES |
[2H]C(=C([2H])C([2H])([2H])OC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl)[2H] |
规范 SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





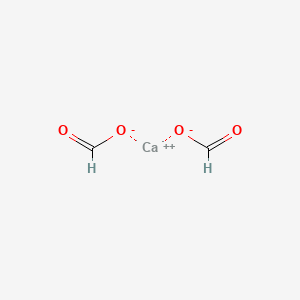

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)

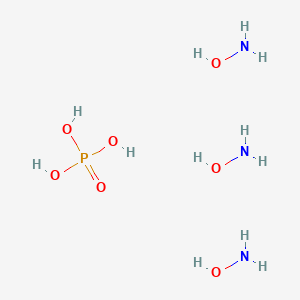
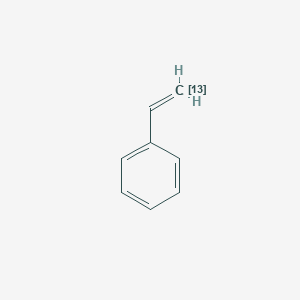
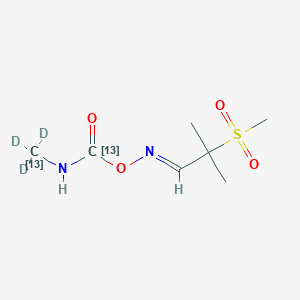
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
